1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-
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Overview
Description
2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE is a complex organic compound that features a trifluoromethyl group attached to a triazolo-pyridazine coreThe presence of the trifluoromethyl group is known to enhance the physicochemical and pharmacological properties of the parent molecule, making it a valuable scaffold for drug development and other scientific research .
Preparation Methods
The synthesis of 2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE typically involves multi-component reactions that are efficient and scalable. One common synthetic route involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This method is advantageous due to its broad substrate scope and high efficiency, yielding the desired triazole scaffolds in moderate to good yields . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis to meet the demands of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring into different functional groups, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It is being explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE include:
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl-triazole core and have similar applications in pharmaceuticals and agrochemicals.
Trifluoromethyl-pyrazines: These compounds are also used in drug development and have comparable physicochemical properties.
Trifluoromethyl-tetrazines: These compounds are known for their energetic properties and are used in materials science. The uniqueness of 2-{[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIDINE lies in its specific combination of the trifluoromethyl group with the triazolo-pyridazine core, which imparts distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C11H6F3N5S |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
6-pyridin-2-ylsulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H6F3N5S/c12-11(13,14)10-17-16-7-4-5-9(18-19(7)10)20-8-3-1-2-6-15-8/h1-6H |
InChI Key |
JZHIDCAROUSTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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